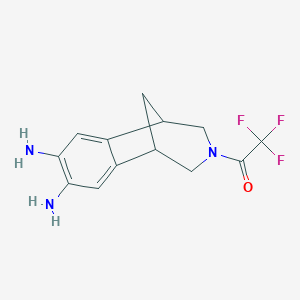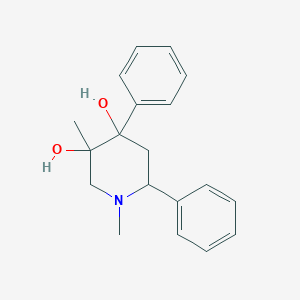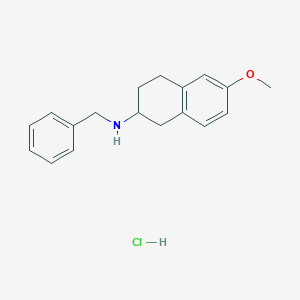
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core, which is a partially saturated naphthalene ring system, substituted with a benzyl group and a methoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several key steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to partially saturate the naphthalene ring.
Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a base such as sodium hydride.
Amine Formation: The amine group is introduced through reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the amine group, potentially leading to fully saturated derivatives or secondary amines.
Substitution: The benzyl and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and benzyl chloride for benzylation are common.
Major Products
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include fully saturated naphthalene derivatives or secondary amines.
Substitution: Products vary depending on the substituents introduced, such as different alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the amine group and the aromatic ring system suggests potential activity as a neurotransmitter analog or receptor modulator, which could be relevant in the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its solubility and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methoxy groups may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the methoxy group at a different position.
N-benzyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine: Hydroxy group instead of methoxy.
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Without the hydrochloride salt form.
Uniqueness
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring aqueous solubility and consistent reactivity.
属性
IUPAC Name |
N-benzyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-20-18-10-8-15-11-17(9-7-16(15)12-18)19-13-14-5-3-2-4-6-14;/h2-6,8,10,12,17,19H,7,9,11,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJQMQQQZBZRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)NCC3=CC=CC=C3)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
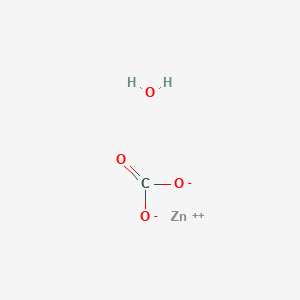
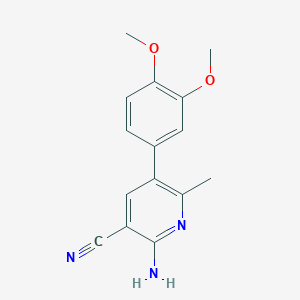

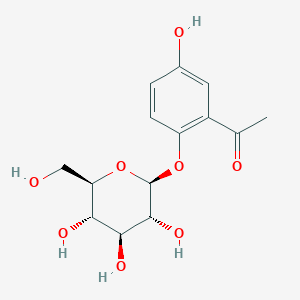
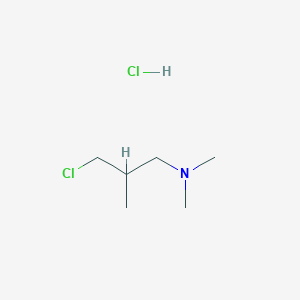

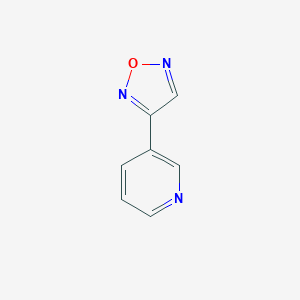
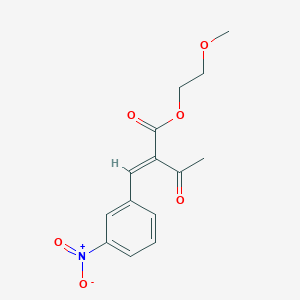
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
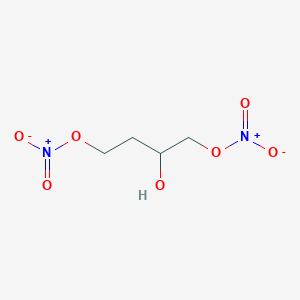
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
